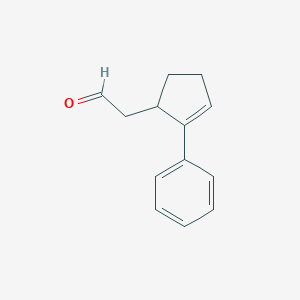

(2-Phenyl-cyclopent-2-enyl)-acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(2-phenylcyclopent-2-en-1-yl)acetaldehyde |

InChI |

InChI=1S/C13H14O/c14-10-9-12-7-4-8-13(12)11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2 |

InChI Key |

RUNIHLUEQQZRJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=C1)C2=CC=CC=C2)CC=O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 2 Phenyl Cyclopent 2 Enyl Acetaldehyde

Key Disconnection Approaches Targeting the Cyclopentene (B43876) and Acetaldehyde (B116499) Moieties

The process of retrosynthetic analysis begins with the identification of key bonds that can be disconnected, corresponding to reliable forward reactions. ox.ac.uk For (2-Phenyl-cyclopent-2-enyl)-acetaldehyde, the primary disconnection points involve the acetaldehyde side chain and the bonds within the cyclopentene ring.

A primary disconnection strategy targets the C-C bond between the cyclopentene ring and the acetaldehyde moiety. This leads to a (2-phenyl-cyclopent-2-enyl)methyl synthon and a formyl synthon. This disconnection is strategically advantageous as it simplifies the target molecule into two key fragments. The forward reaction corresponding to this disconnection could involve the alkylation of a suitable nucleophile derived from the cyclopentene framework with an electrophilic two-carbon unit that can be converted to an aldehyde.

Another key disconnection involves the C-C bond of the acetaldehyde side chain itself, specifically the bond alpha to the carbonyl group. This suggests a functional group interconversion (FGI) of the aldehyde to a more stable precursor, such as an ester or a nitrile, which can then be disconnected. For instance, an aldol-type disconnection can be envisioned, where the acetaldehyde moiety is formed from the reaction of a cyclopentenylmethyl halide and a protected acetaldehyde enolate equivalent. ox.ac.uk

Further analysis focuses on the cyclopentene ring. A logical disconnection is across the double bond, suggesting a Wittig-type reaction or a McMurry coupling as potential forward synthetic steps. A Diels-Alder reaction is another powerful tool for the formation of six-membered rings, and while not directly applicable to a five-membered ring, related cycloaddition strategies could be considered for the construction of the cyclopentene core. lkouniv.ac.in

A summary of potential disconnection approaches is presented in the table below.

| Disconnection Strategy | Key Fragments (Synthons) | Potential Forward Reaction |

| C-C bond (ring-side chain) | (2-phenyl-cyclopent-2-enyl)methyl anion, Formyl cation | Alkylation with a formyl equivalent |

| Aldol-type disconnection | 2-phenyl-cyclopentene-1-carbaldehyde, Methylide anion | Wittig reaction or similar olefination |

| Intramolecular cyclization | Acyclic precursor with phenyl and aldehyde functionalities | Ring-closing metathesis (RCM) or intramolecular aldol (B89426) condensation |

| Cycloaddition approach | Phenyl-substituted diene and a C1-synthon | [4+1] Cycloaddition |

Building Block Strategies for the Construction of the Phenyl-Cyclopentene Framework

The successful execution of a synthesis relies on the availability of suitable starting materials or "building blocks". enamine.net1clickchemistry.comsigmaaldrich.comenamine.net For the phenyl-cyclopentene framework of the target molecule, several building block strategies can be proposed.

One approach involves starting with a pre-formed cyclopentanone (B42830) or cyclopentenone derivative. For example, 2-phenylcyclopentanone could serve as a key intermediate. This building block can be synthesized through various methods, including the conjugate addition of a phenyl nucleophile to cyclopentenone. From 2-phenylcyclopentanone, the required double bond and the acetaldehyde side chain can be introduced through a sequence of functional group manipulations.

Alternatively, a convergent synthesis could be employed, where the phenyl group and the cyclopentene ring are assembled from simpler acyclic precursors. nih.gov This could involve a Michael addition of a phenyl-containing nucleophile to an appropriate acceptor, followed by an intramolecular cyclization. For instance, the reaction of a phenyl-substituted malonate with an α,β-unsaturated aldehyde could lead to an intermediate that can be cyclized to form the desired cyclopentene ring.

The following table outlines potential building blocks for the synthesis of the phenyl-cyclopentene core.

| Building Block Category | Specific Examples | Rationale |

| Pre-formed Cyclopentanes | 2-Phenylcyclopentanone, Cyclopentenone | Provides the core five-membered ring structure early in the synthesis. |

| Acyclic Precursors | Phenylacetonitrile, Diethyl malonate, Cinnamaldehyde | Allows for the construction of the ring through cyclization reactions, offering flexibility. |

| Phenyl-containing Reagents | Phenylmagnesium bromide, Phenylboronic acid | Used to introduce the phenyl group onto the cyclopentane (B165970) ring via nucleophilic addition or cross-coupling reactions. |

Planning for Stereochemical Control in Multistep Synthesis

The target molecule, this compound, possesses a stereocenter at the carbon atom connecting the acetaldehyde group to the cyclopentene ring. Therefore, controlling the stereochemistry at this position is a critical aspect of the synthetic design.

Several strategies can be employed to achieve stereochemical control. If the synthesis proceeds through a chiral intermediate, the stereochemistry can be established early and carried through the subsequent steps. The use of chiral auxiliaries or chiral catalysts in key bond-forming reactions is a common approach to induce asymmetry. researchgate.net

For instance, in an alkylation reaction to introduce the acetaldehyde side chain, a chiral auxiliary attached to the nucleophile can direct the approach of the electrophile from a specific face, leading to the preferential formation of one enantiomer. Alternatively, a catalytic asymmetric reaction, such as a metal-catalyzed allylic alkylation, could be employed to set the stereocenter with high enantioselectivity.

The choice of reaction conditions can also influence the stereochemical outcome. For example, in cyclization reactions, the stereochemistry of the starting material can dictate the stereochemistry of the newly formed ring. nih.gov Substrate-controlled diastereoselective reactions are powerful tools for establishing relative stereochemistry.

Key considerations for stereochemical control are summarized below:

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Starting with a chiral cyclopentane derivative. |

| Chiral Auxiliaries | A covalently attached chiral group that directs the stereochemical course of a reaction and is later removed. | Evans' oxazolidinone auxiliaries for asymmetric alkylation. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Rhodium- or palladium-catalyzed asymmetric hydrogenation or allylic alkylation. |

| Substrate Control | The existing stereocenters in a molecule influence the stereochemical outcome of a subsequent reaction. | Diastereoselective reduction of a ketone precursor. |

By carefully considering these retrosynthetic strategies, building block approaches, and methods for stereochemical control, a robust and efficient synthetic route to this compound can be designed.

Synthetic Methodologies for 2 Phenyl Cyclopent 2 Enyl Acetaldehyde and Its Stereoisomers

Construction of the Cyclopentene (B43876) Core

The formation of the 2-phenyl-cyclopentene scaffold is a critical first step. Several powerful cycloaddition and cyclization strategies can be envisioned for this purpose, each offering distinct advantages in terms of efficiency and stereocontrol.

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often stereospecific approach to cyclic systems. Both thermal and photochemical methods are valuable tools for the synthesis of the cyclopentene core.

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be conceptually applied to form a cyclohexene (B86901) precursor that can be subsequently modified to the desired cyclopentene. A potential, though indirect, strategy could involve the [4+2] cycloaddition of a diene, such as 1-phenyl-1,3-butadiene, with a dienophile containing a masked acetaldehyde (B116499) function, like acrolein or its derivatives. chegg.comresearchgate.netchemtube3d.com The resulting cyclohexene adduct would then require a ring contraction, a multi-step and often challenging transformation, to yield the target cyclopentene skeleton. The regioselectivity and stereoselectivity of the Diels-Alder reaction would be crucial in establishing the relative positions of the phenyl group and the acetaldehyde precursor. acs.orgacs.org

| Diene | Dienophile | Key Transformation | Reference |

| 1-Phenyl-1,3-butadiene | Acrolein | Ring Contraction of Cyclohexene | chegg.com |

This table outlines a conceptual Diels-Alder approach requiring a subsequent ring contraction.

Photochemical [2+2] cycloadditions offer another avenue for the construction of cyclic systems. While typically employed for the synthesis of cyclobutanes, these reactions can be part of a broader strategy. For instance, the photocycloaddition of phenylacetylene (B144264) with a suitable alkene, followed by ring expansion of the resulting cyclobutene, could potentially lead to the 2-phenyl-cyclopentene core. Alternatively, an intramolecular [2+2] photocycloaddition of a carefully designed diolefin could yield a bicyclic system that upon fragmentation reveals the desired cyclopentene ring. The success of this approach hinges on controlling the regioselectivity of the cycloaddition and the efficiency of the subsequent rearrangement.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including cyclopentenes. wikipedia.org This strategy involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium. To synthesize the 2-phenyl-cyclopentene core, a suitable acyclic diene precursor bearing a phenyl group at the appropriate position would be required. The catalyst then facilitates the formation of the cyclic alkene with the concomitant release of a small volatile alkene, such as ethylene, driving the reaction to completion. The substitution pattern on the diene precursor would dictate the final substitution on the cyclopentene ring. psu.edu

| Catalyst | Substrate Type | Key Feature | Reference |

| Grubbs' Catalysts | Acyclic diene with a phenyl substituent | Formation of a C=C bond to close the ring | wikipedia.org |

This table highlights the key components of a Ring-Closing Metathesis strategy.

Intramolecular Cyclization Reactions (e.g., Prins/Friedel-Crafts Cascade Cyclizations)

Intramolecular cyclization reactions, particularly those involving carbocationic intermediates, provide a powerful means to construct five-membered rings. A Prins-type cyclization, for example, involves the acid-catalyzed reaction of an aldehyde with an alkene. organic-chemistry.org A variation of this, a Prins/Friedel-Crafts cascade, could be envisioned for the synthesis of the 2-phenyl-cyclopentene core. This would involve a suitably substituted homoallylic alcohol or aldehyde that, upon activation with a Lewis acid, undergoes cyclization followed by an intramolecular Friedel-Crafts reaction with the phenyl group to form the cyclopentene ring. The strategic placement of functional groups in the starting material is paramount to direct the cyclization to the desired product. beilstein-journals.orgnih.gov

Introduction and Functionalization of the Acetaldehyde Moiety

Once the 2-phenyl-cyclopentene core is established, the next critical step is the introduction of the acetaldehyde group at the C1 position. This can be achieved through various functionalization strategies.

A common approach involves the synthesis of a precursor molecule, such as 2-phenylcyclopent-2-enone, which can then be functionalized. nih.govorgsyn.org For instance, the ketone can be converted to an enolate and subsequently alkylated with a two-carbon electrophile that can be later converted to an aldehyde.

Alternatively, a one-carbon homologation followed by oxidation can be employed. For example, a Wittig reaction on a 2-phenylcyclopentene-1-carbaldehyde precursor could introduce a vinyl group, which can then be oxidatively cleaved to the desired acetaldehyde. nrochemistry.comwikipedia.orgudel.edumasterorganicchemistry.commnstate.edu

Another potential route is the hydroformylation of a 1-allyl-2-phenylcyclopentene derivative. wikipedia.orggoogle.com This reaction, catalyzed by a transition metal complex, introduces a formyl group and a hydrogen atom across the double bond of the allyl group, directly yielding the target acetaldehyde. The regioselectivity of the hydroformylation would be a key factor to control.

Following a comprehensive search of scientific and chemical literature, it has been determined that specific, detailed research findings for the synthesis of the exact compound "(2-Phenyl-cyclopent-2-enyl)-acetaldehyde" corresponding to the provided outline are not available in the public domain. The outlined synthetic methodologies—including specific aldehyde functionalizations, Wittig reactions, carbonyl transpositions, and various stereoselective approaches—are well-established in organic chemistry. However, published studies applying these methods directly to the synthesis of "this compound" with the requisite detail for a thorough and scientifically accurate article could not be located.

General principles for the requested transformations exist:

Aldehyde Functionalization and Derivatization: Aldehydes, including α,β-unsaturated aldehydes, can be derivatized through various reactions such as oxidation to carboxylic acids, reduction to alcohols, or formation of imines and hydrazones. nih.govresearchgate.net Hydrazine reagents, for example, are commonly used for derivatization, leading to stable products that can be analyzed. nih.gov

Wittig and Related Olefination Reactions: The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orglibretexts.org The stereochemical outcome (E/Z selectivity) of the reaction is dependent on the structure of the ylide and the reaction conditions. organic-chemistry.org While this is a general method applicable to many aldehydes, specific examples for "this compound" are not documented.

Carbonyl Transposition Pathways: Carbonyl transposition refers to the migration of a carbonyl group within a molecular scaffold. nih.gov Methods for 1,2-carbonyl transposition have been developed, for instance, by converting a ketone to an alkenyl triflate, followed by a palladium-catalyzed amination and subsequent hydrolysis. nih.gov These strategies offer novel disconnections in retrosynthetic analysis but are general pathways. rsc.orgresearchgate.net

Stereoselective Approaches:

Asymmetric Catalysis: The enantioselective synthesis of chiral cyclopentenes and related structures can be achieved using chiral catalysts, such as phosphines or N-heterocyclic carbenes, in cycloaddition or desymmetrization reactions. nih.govresearchgate.net These methods are powerful for constructing chiral centers but have not been specifically reported for the target molecule.

Chiral Auxiliary and Chiral Pool Strategies: Chiral pool synthesis utilizes abundant, enantiopure natural products (like terpenes or amino acids) as starting materials to impart chirality to a synthetic target. nih.govnumberanalytics.com This is a common strategy for building stereochemically complex molecules. numberanalytics.com Similarly, a chiral auxiliary can be temporarily incorporated into a molecule to direct a stereoselective reaction. acs.org

Diastereoselective Transformations: The control of relative stereochemistry in cyclopentane (B165970) rings is a significant challenge. Diastereoselective methods often rely on substrate control, where existing stereocenters direct the formation of new ones, or reagent control, using chiral reagents. nih.govnih.gov Domino reactions have been developed to install multiple contiguous stereocenters with high diastereoselectivity. nih.gov

Without specific research data, including reaction conditions, yields, stereoselectivity data, and detailed findings for "this compound," it is not possible to generate a scientifically accurate and authoritative article that strictly adheres to the requested outline. Proceeding would require speculation and the presentation of general methodologies as specific findings for this compound, which would be inaccurate and misleading. Therefore, the request to generate this article cannot be fulfilled at this time.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful tools for the construction of the carbon skeleton and functionalization of this compound. Palladium and nickel catalysts, in particular, have been instrumental in developing synthetic pathways to substituted cyclopentenes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a robust methodology for the introduction of the phenyl group onto the cyclopentene ring. The Heck reaction, and its Matsuda variation, are particularly relevant for the arylation of cyclic olefins. acs.org These reactions involve the coupling of an aryl halide or an arenediazonium salt with an alkene, such as a cyclopentene derivative, in the presence of a palladium catalyst. acs.org

For instance, a substrate-directable Heck-Matsuda reaction can be employed for the diastereoselective arylation of substituted cyclopentenes. acs.org In this approach, a directing group on the cyclopentene ring guides the palladium catalyst to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed carbon-carbon bond. This method has been shown to be effective for the synthesis of various functionalized aryl cyclopentenes with good to excellent diastereoselectivities. acs.org The reaction conditions are typically mild, often conducted at room temperature, and can tolerate a wide range of functional groups. acs.org

Another powerful palladium-catalyzed method is the direct α-arylation of cyclopentanones. nih.govorgsyn.org This approach, which utilizes palladium/enamine cooperative catalysis, allows for the mono-α-C-H arylation of cyclopentanones with aryl bromides. nih.gov The resulting 2-phenylcyclopentanone can then serve as a versatile intermediate, which can be further functionalized to introduce the acetaldehyde moiety and the double bond at the desired position.

Furthermore, palladium-catalyzed intramolecular allylic (hetero)arylation presents a strategy for constructing fused cyclopentene systems. nih.gov While this specific example leads to fused systems, the underlying principle of a 5-endo-trig carbocyclization of a tethered (π-allyl)palladium intermediate demonstrates the capability of palladium to facilitate the formation of complex cyclopentene structures. nih.gov

| Reaction Type | Catalyst System | Key Features | Potential Application |

| Heck-Matsuda Reaction | Pd(OAc)₂, Arenediazonium Salts | Diastereoselective arylation, Mild conditions | Introduction of the phenyl group to a cyclopentene precursor. acs.org |

| Direct α-Arylation | Palladium/Amine Cooperative Catalysis | Mono-arylation of cyclopentanones | Synthesis of a 2-phenylcyclopentanone intermediate. nih.gov |

| Intramolecular Allylic Arylation | Pd(II) catalyst | 5-endo-trig cyclization | Formation of complex cyclopentene cores. nih.gov |

Nickel catalysis offers complementary and sometimes advantageous routes for the synthesis of substituted cyclopentenes, including methods for both C-C bond formation and subsequent alkene isomerization.

A notable nickel-catalyzed reaction is the arylboration of cyclopentene. nih.gov This process involves the addition of an arylboronic acid across the double bond of cyclopentene in the presence of a nickel catalyst, resulting in the formation of a new carbon-carbon and carbon-boron bond. The resulting organoborane can then be further functionalized, providing a handle for the introduction of the acetaldehyde side chain. This method is significant as it can be used to create quaternary carbon centers with high regioselectivity. nih.gov

Furthermore, nickel catalysts are effective in promoting alkene isomerization. nih.govrsc.org Transition metal-catalyzed alkene isomerization is a powerful technique to move a double bond to a different position within a molecule. nih.gov In the context of synthesizing this compound, a nickel-hydride catalyst could be employed to isomerize a thermodynamically less stable cyclopentene precursor to the desired conjugated system where the double bond is positioned between the phenyl-substituted carbon and the adjacent carbon. nih.gov Mechanistic studies suggest that these isomerizations can proceed through an intermolecular, two-electron pathway. nih.gov The use of a heterogeneous nickel-hydride catalyst can offer advantages in terms of stability and recyclability. nih.gov

| Reaction Type | Catalyst System | Key Features | Potential Application |

| Arylboration | Ni(cod)₂/Ligand, Arylboronic Acid | Forms C-C and C-B bonds, Creates quaternary centers | Introduction of the phenyl group and a functional handle for the acetaldehyde moiety. nih.gov |

| Alkene Isomerization | Heterogeneous Nickel-Hydride Catalyst | Repositions the double bond, High activity and selectivity | Isomerization of a cyclopentene precursor to the final conjugated product. nih.gov |

Solid-Phase Organic Synthesis Adaptations for Cyclopentenyl Aldehydes

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of compound libraries and can be adapted for the synthesis of cyclopentenyl aldehydes. wikipedia.org The core principle of SPOS involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. wikipedia.org This approach simplifies purification as excess reagents and byproducts can be washed away. wikipedia.org

For the synthesis of an aldehyde like this compound on a solid support, a key consideration is the method of anchoring and releasing the aldehyde functionality. One strategy involves the use of an acetal (B89532) linker. nih.gov A suitable diol-containing linker can be attached to the solid support, which then reacts with an aldehyde precursor to form an acetal. After the cyclopentene ring with the phenyl substituent is constructed on the solid phase, the aldehyde can be released under acidic conditions. nih.gov

Alternatively, a photochemical approach for the solid-phase synthesis of aldehydes has been developed. acs.org In this method, a substituted anthraquinone (B42736) is covalently linked to a polymer support. This support can be alkylated and then irradiated with light to release the desired aldehyde in good yields. acs.org This method offers the advantage of very mild cleavage conditions.

The synthesis of the cyclopentene core itself on the solid phase could be achieved using the transition metal-catalyzed reactions described previously, adapted for solid-phase conditions. For example, a cyclopentene derivative attached to the solid support could undergo a palladium-catalyzed Heck reaction to introduce the phenyl group.

| SPOS Strategy | Linker/Method | Cleavage Condition | Key Features |

| Acetal-Based Linker | Diol-functionalized resin | Acidic conditions | Stable linker, clean release of the aldehyde. nih.govnih.gov |

| Photochemical Release | Anthraquinone-based linker | Irradiation with light | Mild cleavage, suitable for sensitive substrates. acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl Cyclopent 2 Enyl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity dictates its participation in a wide array of chemical transformations.

Nucleophilic Additions and Organometallic Reactions

The most fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com Aldehydes are generally more reactive than ketones in these reactions due to reduced steric hindrance and greater polarization of the carbonyl group. openstax.org

For (2-Phenyl-cyclopent-2-enyl)-acetaldehyde, the presence of a bulky substituent on the α-carbon introduces significant steric hindrance, which can influence the rate and stereochemical outcome of the addition.

Organometallic Reagents: Reactions with common organometallic reagents are expected to proceed as follows:

Grignard Reagents (R-MgX) and Organolithium Reagents (R-Li) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. youtube.commsu.edu The reaction of this compound with an organometallic reagent would yield a new stereocenter at the carbinol carbon.

Stereoselectivity: The addition of nucleophiles to chiral aldehydes, particularly those with a stereocenter at the α-position, is often diastereoselective. The outcome can typically be predicted by models such as the Felkin-Anh model, which considers steric interactions in the transition state to favor the approach of the nucleophile from the least hindered face. nih.gov In some cases, where the organometallic reagent contains a Lewis acidic metal that can coordinate with both the carbonyl oxygen and another nearby heteroatom, chelation control can dictate the stereochemical outcome. nih.gov

| Reagent | Reaction Type | Predicted Product Class |

|---|---|---|

| CH₃MgBr, then H₃O⁺ | Grignard Reaction | Secondary Alcohol |

| PhLi, then H₃O⁺ | Organolithium Addition | Secondary Alcohol |

| NaBH₄, MeOH | Hydride Reduction | Primary Alcohol |

| HCN, KCN | Cyanohydrin Formation | Cyanohydrin |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Carbonyl condensation reactions are vital C-C bond-forming processes that involve the reaction of an aldehyde or ketone with an enolate or another stabilized carbanion.

Aldol Condensation: This reaction involves the dimerization of an aldehyde to form a β-hydroxy aldehyde. openstax.org The reaction is typically base-catalyzed and reversible. libretexts.orgwikipedia.org For sterically hindered aldehydes like this compound, the equilibrium of the aldol addition may not favor the product due to increased steric congestion in the dimer. openstax.orglibretexts.org If the reaction is heated, a subsequent dehydration (condensation) can occur to yield an α,β-unsaturated aldehyde, which can help drive the equilibrium forward. masterorganicchemistry.com

Knoevenagel Condensation: This is a modification of the aldol reaction where an aldehyde reacts with a compound containing an "active methylene (B1212753) group" (e.g., malonic esters, cyanoacetic esters) in the presence of a mild base like piperidine (B6355638) or pyridine. purechemistry.orgwikipedia.org This reaction is highly efficient for producing substituted alkenes. This compound is an excellent candidate for the Knoevenagel condensation, which would react with an active methylene compound to form a new carbon-carbon double bond. alfa-chemistry.comtaylorandfrancis.com A subsequent hydrolysis and decarboxylation step, particularly if malonic acid is used in the Doebner modification, can yield an α,β-unsaturated carboxylic acid. organic-chemistry.org

| Reaction Type | Reagents | Key Intermediate/Product |

|---|---|---|

| Aldol Addition | NaOH, EtOH | β-Hydroxy aldehyde |

| Knoevenagel Condensation | Diethyl malonate, Piperidine | Substituted Alkene |

| Doebner-Knoevenagel Reaction | Malonic acid, Pyridine | α,β-Unsaturated carboxylic acid (after decarboxylation) |

Redox Chemistry Relevant to Synthetic Interconversions

The aldehyde functional group can be readily oxidized or reduced to access other important functional groups.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-Phenyl-cyclopent-2-enyl)-ethanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation. qub.ac.uk Care must be taken with more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as they could potentially reduce other functional groups if present. Given the structure, the primary concern is the selective reduction of the aldehyde without affecting the cyclopentene (B43876) double bond. Reagents like NaBH₄ are generally chemoselective for carbonyls over non-conjugated alkenes.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent, H₂CrO₄), and milder reagents like silver oxide (Tollens' reagent, Ag₂O). The product of this reaction would be (2-Phenyl-cyclopent-2-enyl)-acetic acid. The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the cyclopentene ring, which can occur under harsh oxidative conditions. researchgate.net

Transformations Involving the Cyclopentene Ring System

The 2-phenyl-cyclopentene ring is not merely a spectator; its double bond and allylic positions are sites for unique chemical transformations, including rearrangements and cycloadditions.

Intermolecular and Intramolecular Cycloadditions

The double bond of the cyclopentene ring can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgyoutube.com The C=C bond in the 2-phenyl-cyclopentene ring can act as a dienophile, reacting with a conjugated diene. The presence of the phenyl group may influence the stereoselectivity and regioselectivity of the cycloaddition. The reactivity of the dienophile is typically enhanced by electron-withdrawing groups, which are not directly attached to the double bond in this case, suggesting that forcing conditions (high temperature or Lewis acid catalysis) might be necessary for efficient reaction. researchgate.net

Other Cycloadditions: Nickel-catalyzed [2+2+2] cycloadditions between unsaturated molecules like enynes and aldehydes have been reported to form heterocyclic products. nih.gov It is conceivable that under appropriate catalytic conditions, the cyclopentene double bond and the aldehyde of this compound could participate in similar intermolecular or intramolecular cycloaddition cascades.

C-C Bond Cleavage and Formation Processes within the Ring

While specific studies on C-C bond cleavage and formation within the this compound ring are not extensively documented, analogies can be drawn from related systems, such as substituted cyclopentanones and other cyclic structures. Radical-mediated C-C σ-bond activation is a plausible pathway for ring cleavage in such systems. For instance, in a process initiated by an adjacent radical, the cyclic C-C σ-bond can be cleaved under mild conditions nih.gov. In the context of this compound, photochemical excitation could lead to radical formation and subsequent ring-opening or rearrangement reactions.

One potential photochemical pathway is the Norrish Type I reaction, which involves the homolytic cleavage of the bond adjacent to the carbonyl group upon photoexcitation wikipedia.orgslideshare.net. For this compound, this could lead to the formation of a biradical intermediate, which could then undergo various secondary reactions, including decarbonylation or intramolecular rearrangements that might involve the cyclopentene ring. The stability of the resulting radical fragments would play a crucial role in determining the major reaction pathway wikipedia.org.

Furthermore, intramolecular cyclization reactions represent a key aspect of C-C bond formation. For instance, derivatives of 4-(pent-4-enyl)cyclopent-2-enone are known to undergo intramolecular Diels-Alder reactions, leading to the formation of tricyclic systems rsc.org. While the acetaldehyde (B116499) side chain in this compound is shorter, the principle of intramolecular C-C bond formation is relevant. Under certain conditions, such as acid catalysis, the aldehyde could potentially participate in cyclization reactions with the cyclopentene ring, leading to bicyclic products.

The table below illustrates hypothetical reaction pathways involving C-C bond cleavage and formation for this compound, based on known reactions of similar compounds.

| Reaction Type | Initiator/Conditions | Plausible Intermediate(s) | Potential Product(s) | Citation |

| Norrish Type I | UV light (λ > 300 nm) | Acyl radical and cyclopentenyl radical | Decarbonylated cyclopentene derivative, ring-contracted products | wikipedia.orgscispace.com |

| Intramolecular Aldol Addition/Condensation | Acid or Base Catalysis | Enolate or enol intermediate | Bicyclic alcohol or enone | libretexts.org |

| Radical-Mediated Ring Opening | Radical Initiator (e.g., AIBN), Heat | Ring-opened radical species | Linear unsaturated aldehyde | nih.gov |

This table is illustrative and based on the reactivity of analogous compounds.

Reactivity Modulation by the Phenyl Substituent

The phenyl group at the C2 position of the cyclopentene ring is a critical modulator of the molecule's reactivity, exerting both electronic and steric effects on the nearby reaction centers, namely the aldehyde carbonyl group and the double bond of the cyclopentene ring.

The phenyl group can influence the electronic properties of the reaction centers through both inductive and resonance effects. The π-system of the phenyl ring is in conjugation with the double bond of the cyclopentene ring. This conjugation can delocalize electron density, affecting the electrophilicity of both the double bond and, to a lesser extent, the aldehyde carbonyl group.

Electron-withdrawing substituents on the phenyl ring would be expected to increase the electrophilicity of the conjugated system, making the double bond more susceptible to nucleophilic attack. Conversely, electron-donating groups on the phenyl ring would increase the electron density of the double bond, potentially making it more reactive towards electrophiles nih.govscielo.br.

The electronic influence on the aldehyde group is transmitted through the carbon framework. An electron-withdrawing phenyl group can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic addition. Aldehydes are generally more reactive towards nucleophiles than ketones due to a combination of electronic and steric factors libretexts.orgbrainkart.comkhanacademy.org. The presence of an electron-withdrawing group on the phenyl ring would further enhance this reactivity.

The following table summarizes the expected electronic effects of substituted phenyl groups on the reactivity of the aldehyde in this compound.

| Substituent on Phenyl Ring | Hammett Constant (σ) | Expected Effect on Aldehyde Reactivity | Rationale | Citation |

| -NO₂ (p-nitro) | +0.78 | Increased reactivity towards nucleophiles | Strong electron-withdrawing group, increases electrophilicity of the carbonyl carbon. | nih.govscielo.br |

| -H (unsubstituted) | 0.00 | Baseline reactivity | Reference point for comparison. | nih.gov |

| -OCH₃ (p-methoxy) | -0.27 | Decreased reactivity towards nucleophiles | Electron-donating group, decreases electrophilicity of the carbonyl carbon. | nih.govscielo.br |

This table provides illustrative examples based on established principles of physical organic chemistry.

The bulky phenyl group can significantly influence the stereochemical outcome of reactions by sterically hindering the approach of reagents to one face of the molecule. In reactions involving the aldehyde carbonyl group, the phenyl substituent can direct the incoming nucleophile to the less hindered face, leading to diastereoselective addition.

Similarly, for reactions occurring at the double bond of the cyclopentene ring, such as epoxidation or hydrogenation, the phenyl group would be expected to direct the reagent to the opposite face of the ring, resulting in the formation of a specific stereoisomer. The degree of steric hindrance can also affect the rate of reaction, with bulkier substituents on the phenyl ring (e.g., in the ortho position) potentially slowing down the reaction rate brainkart.comkhanacademy.org.

In photochemical reactions, the steric bulk of the phenyl group can also influence the conformational preferences of the excited state and the subsequent reaction pathways. For example, in a potential intramolecular Paterno-Büchi reaction, where the excited aldehyde carbonyl adds to the cyclopentene double bond to form an oxetane, the phenyl group would likely direct the cyclization to occur in a regio- and stereoselective manner wikipedia.orgthermofisher.comcambridgescholars.comorganic-chemistry.orgnih.gov.

The table below illustrates the potential steric influence of the phenyl group on the stereoselectivity of a hypothetical nucleophilic addition to the aldehyde.

| Reaction | Reagent | Expected Major Diastereomer | Rationale for Selectivity | Citation |

| Nucleophilic Addition to Aldehyde | Grignard Reagent (e.g., CH₃MgBr) | anti addition | The phenyl group sterically blocks the syn face, forcing the nucleophile to approach from the less hindered anti face. | brainkart.comkhanacademy.org |

| Catalytic Hydrogenation of Double Bond | H₂, Pd/C | Hydrogen addition to the face opposite the phenyl group | The phenyl group blocks the catalyst from accessing the syn face of the double bond. | brainkart.comkhanacademy.org |

This table is illustrative and based on general principles of stereoselective synthesis.

Derivatization and Analogue Synthesis for Structure Reactivity Studies in Academia

Synthesis of Derivatives with Modified Aldehyde Functionality

Standard derivatization techniques for aldehydes are readily applicable to this scaffold. For instance, oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Conversely, reduction to the corresponding alcohol, (2-(2-Phenyl-cyclopent-2-enyl)-ethanol), can be accomplished with hydride reagents.

The conversion of the aldehyde to imines, oximes, and hydrazones provides a facile route to introduce nitrogen-containing functionalities. These reactions are typically straightforward and proceed under mild conditions. The resulting derivatives offer altered hydrogen bonding capabilities and coordination properties. A summary of common aldehyde modifications is presented in Table 1.

Table 1: Representative Derivatives of (2-Phenyl-cyclopent-2-enyl)-acetaldehyde via Aldehyde Modification This table is interactive. Click on the headers to sort.

| Derivative | Reagents and Conditions | Functional Group Transformation |

|---|---|---|

| (2-Phenyl-cyclopent-2-enyl)-acetic acid | Jones reagent (CrO3, H2SO4, acetone) | Aldehyde to Carboxylic Acid |

| 2-(2-Phenyl-cyclopent-2-enyl)-ethanol | Sodium borohydride (B1222165) (NaBH4), methanol | Aldehyde to Primary Alcohol |

| N-(2-(2-Phenyl-cyclopent-2-enyl)-ethylidene)-aniline | Aniline, catalytic acetic acid, toluene, reflux | Aldehyde to Imine |

| This compound oxime | Hydroxylamine hydrochloride, pyridine | Aldehyde to Oxime |

Further elaboration of the carbon chain can be achieved through Wittig-type reactions, extending the acetaldehyde (B116499) side chain and introducing new double bonds. This allows for the synthesis of longer-chain analogues with varied geometries.

Functionalization of the Cyclopentene (B43876) Ring for Exploration of Chemical Space

The cyclopentene ring offers multiple sites for functionalization, enabling a systematic exploration of how modifications to the carbocyclic core impact the molecule's properties. The double bond within the ring is a key reactive handle for introducing new functional groups.

Electrophilic addition reactions, such as halogenation (e.g., with Br2) or hydrohalogenation (e.g., with HBr), can be employed to introduce halogen atoms across the double bond. The regioselectivity of these additions can provide insights into the electronic nature of the phenyl-substituted cyclopentene system. Epoxidation of the double bond, typically using a peroxy acid like m-CPBA, yields an epoxide that can be further opened by various nucleophiles to introduce a range of substituents in a stereocontrolled manner.

Diels-Alder reactions, where the cyclopentene double bond acts as a dienophile, can be used to construct more complex polycyclic systems, although the steric hindrance from the phenyl group and the acetaldehyde side chain may influence the feasibility and stereochemical outcome of such reactions.

Table 2: Examples of Cyclopentene Ring Functionalization This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Halogenation | Bromine (Br2) in CCl4 | Dibromo-cyclopentane derivative |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Phenyl-cyclopentene oxide derivative |

Preparation of Stereoisomeric Analogues for Chiroptical and Mechanistic Research

The synthesis of stereoisomeric analogues of this compound is crucial for investigating chiroptical properties and elucidating reaction mechanisms. The presence of stereocenters in the cyclopentene ring, which can be introduced through various synthetic strategies, allows for the preparation of enantiomers and diastereomers.

Asymmetric synthesis methodologies can be employed to control the stereochemistry during the formation of the cyclopentene ring or during its subsequent functionalization. For instance, chiral catalysts can be used in cyclization reactions to favor the formation of one enantiomer over the other. The separation of racemic mixtures through chiral chromatography is another common approach to obtain enantiomerically pure compounds.

The study of these stereoisomers can provide valuable information on how the three-dimensional arrangement of the phenyl group and the acetaldehyde side chain influences the molecule's interaction with other chiral molecules or with polarized light (chiroptical studies). Furthermore, comparing the reactivity of different stereoisomers can offer insights into the stereoelectronic effects governing reaction pathways.

Exploration of Analogues with Varied Phenyl Substituent Patterns

Modification of the phenyl ring provides a powerful tool for systematically tuning the electronic and steric properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can have a profound impact on the reactivity of both the cyclopentene double bond and the aldehyde functionality.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be used to introduce a variety of substituents onto the phenyl ring, assuming the starting material is a precursor to the final molecule where the phenyl group is already appropriately substituted. The synthesis of these analogues would typically start from a substituted benzene (B151609) derivative that is then elaborated to form the cyclopentene acetaldehyde structure.

The investigation of these analogues allows for the establishment of quantitative structure-activity relationships (QSAR), where the electronic parameters (e.g., Hammett constants) of the phenyl substituents are correlated with observed reactivity or other properties.

Table 3: Phenyl-Substituted Analogues and Their Potential Electronic Effects This table is interactive. Click on the headers to sort.

| Phenyl Substituent | Position | Electronic Effect |

|---|---|---|

| -OCH3 | para | Electron-donating |

| -Cl | para | Electron-withdrawing (inductive), weakly donating (resonance) |

| -NO2 | para | Strongly electron-withdrawing |

| -CH3 | meta | Weakly electron-donating |

By systematically varying the substituents on the phenyl ring, researchers can fine-tune the electronic environment of the molecule and gain a deeper understanding of the factors that govern its chemical behavior.

Advanced Analytical Techniques in Academic Research on 2 Phenyl Cyclopent 2 Enyl Acetaldehyde

X-ray Crystallography for Absolute Stereochemistry (if applicable)

The determination of the absolute stereochemistry of a chiral molecule is a critical aspect of chemical research, particularly in fields such as asymmetric synthesis and medicinal chemistry. X-ray crystallography stands as a definitive method for the unambiguous assignment of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral molecule like (2-Phenyl-cyclopent-2-enyl)-acetaldehyde, which possesses a stereocenter at the C1 position of the cyclopentene (B43876) ring, X-ray crystallography can, in principle, provide an unequivocal determination of its absolute configuration (R or S).

However, the application of this technique is contingent upon the ability to obtain a single crystal of the compound of sufficient size and quality. Aldehydes, due to their polarity and potential for self-condensation or oxidation, can sometimes be challenging to crystallize. A common strategy to overcome this is to convert the aldehyde into a crystalline derivative. For instance, reaction with a chiral derivatizing agent can yield diastereomers that are often more amenable to crystallization. The subsequent X-ray analysis of one of these diastereomeric derivatives allows for the determination of its crystal structure, and by knowing the absolute configuration of the derivatizing agent, the absolute stereochemistry of the original aldehyde can be inferred.

While a specific X-ray crystal structure for this compound is not readily found in the public domain, the methodology remains a powerful tool. The presence of a "heavy atom" (typically an atom with an atomic number greater than silicon) in the crystalline sample can significantly aid in the determination of the absolute configuration through the phenomenon of anomalous dispersion. mdpi.com If the native compound or a suitable derivative containing a heavy atom can be crystallized, the resulting diffraction data can be used to solve the phase problem and establish the absolute stereochemistry with high confidence.

Table 1: Applicability of X-ray Crystallography for Stereochemical Analysis

| Analytical Aspect | Applicability to this compound | Requirements and Considerations |

| Determination of Connectivity | Applicable | Requires a single crystal of the compound or a derivative. |

| Determination of Relative Stereochemistry | Applicable | Provides the relative orientation of substituents in the molecule. |

| Determination of Absolute Stereochemistry | Applicable (Potentially) | Requires a good quality crystal and often the presence of a heavy atom for anomalous dispersion measurements or the use of a chiral reference. mdpi.com |

Kinetic Studies and Reaction Monitoring Techniques

Understanding the kinetics of the formation and subsequent reactions of this compound is fundamental to optimizing reaction conditions, elucidating reaction mechanisms, and maximizing product yield and enantioselectivity in asymmetric syntheses. Modern analytical techniques offer powerful tools for real-time reaction monitoring, providing invaluable insights into reaction progress.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a particularly effective technique for monitoring organocatalytic reactions, such as those often employed for the synthesis of chiral aldehydes. manchester.ac.ukwiley.comnih.govresearchgate.net By setting up the reaction directly within an NMR tube, it is possible to acquire spectra at various time points without disturbing the reaction mixture. This allows for the simultaneous tracking of the concentrations of reactants, intermediates, products, and catalysts.

For the synthesis of this compound, key kinetic data can be extracted from in-situ NMR experiments. For example, the initial rates of the reaction can be determined under different catalyst loadings or substrate concentrations to establish the reaction order with respect to each component. Furthermore, the detection and characterization of transient intermediates can provide direct evidence for a proposed reaction mechanism.

Table 2: Hypothetical Kinetic Data from In-situ NMR Monitoring of an Asymmetric Synthesis

| Time (min) | Reactant A (%) | Reactant B (%) | This compound (%) |

| 0 | 100 | 100 | 0 |

| 10 | 85 | 85 | 15 |

| 30 | 60 | 60 | 40 |

| 60 | 35 | 35 | 65 |

| 120 | 10 | 10 | 90 |

| 180 | <5 | <5 | >95 |

Other techniques such as High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, are indispensable for monitoring the progress of asymmetric reactions. By taking aliquots from the reaction mixture at specific intervals and analyzing them, one can determine both the conversion of the starting materials and the enantiomeric excess (ee) of the product as a function of time. This data is crucial for understanding the catalyst's performance and for optimizing reaction parameters to achieve high enantioselectivity.

Table 3: Reaction Monitoring Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound Research |

| In-situ NMR Spectroscopy | Real-time concentrations of reactants, products, and intermediates; reaction kinetics. manchester.ac.ukwiley.comnih.govresearchgate.net | Elucidation of reaction mechanisms and optimization of synthetic routes. |

| Chiral HPLC | Conversion, yield, and enantiomeric excess of the product. | Assessment of catalyst performance in asymmetric synthesis. |

| Mass Spectrometry | Identification of products and byproducts. | Confirmation of product identity and detection of side reactions. |

| Infrared (IR) Spectroscopy | Monitoring the disappearance of reactant functional groups and the appearance of product functional groups. | A qualitative or semi-quantitative method for tracking reaction progress. |

By combining these advanced analytical techniques, researchers can gain a comprehensive understanding of the chemical processes involved in the synthesis and transformation of this compound, leading to the development of more efficient and selective chemical methodologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2-Phenyl-cyclopent-2-enyl)-acetaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar aldehydes often involves aldol condensation, oxidation of alcohols, or hydroformylation. For example, oxidation of allylic alcohols using selenium dioxide (SeO₂) can yield α,β-unsaturated aldehydes, as demonstrated in acetaldehyde oxidation to glyoxal . For this compound, cyclopentene ring functionalization via palladium-catalyzed coupling or Friedel-Crafts alkylation may be employed. Solvent selection (e.g., dichloromethane for low nucleophilicity), temperature control (0–25°C to prevent side reactions), and catalysts (e.g., Lewis acids like AlCl₃) are critical for optimizing yield. Reaction progress should be monitored via TLC or GC-MS .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is recommended for volatile aldehydes, as validated in acetaldehyde analysis in PET preforms . High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., DNPH derivatization) is suitable for polar matrices. Calibration curves must be constructed using certified reference standards, and inter-laboratory variability should be addressed via standardized protocols . Proton-transfer-reaction mass spectrometry (PTR-MS) may overestimate concentrations due to fragmentation; thus, cross-validation with DNPH-HPLC is advised .

Q. How can the electronic and steric effects of the cyclopentene and phenyl groups influence the compound’s stability and reactivity?

- Methodological Answer : The cyclopentene ring introduces strain and π-electron density, enhancing electrophilicity at the aldehyde group. Steric hindrance from the phenyl substituent may slow nucleophilic additions (e.g., Grignard reactions). Computational tools like DFT (B3LYP/6-311+G(d,p)) can predict charge distribution and frontier molecular orbitals. Experimental validation via NMR (¹H/¹³C) and IR spectroscopy can identify conjugation effects between the phenyl ring and aldehyde moiety .

Advanced Research Questions

Q. How can discrepancies between experimental spectroscopic data and computational predictions for electronic transitions be resolved?

- Methodological Answer : Core-excitation spectra (e.g., C K-edge) computed using CVS-CCSD/aug-cc-pVTZ often show deviations from experimental EELS or synchrotron data due to solvent effects or vibronic coupling. For this compound, benchmark calculations with implicit solvation models (e.g., COSMO) and explicit water molecules can improve accuracy. High-resolution X-ray absorption spectroscopy (XAS) at synchrotron facilities is recommended for empirical validation .

Q. What strategies mitigate variability in environmental sampling caused by episodic emission patterns of this compound?

- Methodological Answer : Episodic emissions, as observed in acetaldehyde studies in building materials, require real-time monitoring via PTR-MS or cavity ring-down spectroscopy (CRDS) to capture transient peaks . For long-term studies, passive samplers (e.g., DNPH-coated cartridges) should be deployed alongside active sampling. Statistical bootstrapping analysis can quantify uncertainty ranges in concentration data .

Q. What multi-scale computational approaches are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer : Hybrid QM/MM simulations can model covalent adduct formation with nucleophilic residues (e.g., cysteine in enzymes). Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent (water/ethanol) assess binding kinetics. Free-energy perturbation (FEP) calculations predict thermodynamic parameters for inhibitor design. Collaborative frameworks integrating pharmacologists and computational chemists are essential for transdisciplinary validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.